molecular formula C21H17NO4 B14095008 1-(3-Hydroxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Hydroxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14095008
M. Wt: 347.4 g/mol
InChI Key: WFKAPJAEIIERSD-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the condensation of chromone derivatives with appropriate amines under controlled conditions. For instance, the reaction of chromone-3-carboxylic acid with indoles in boiling ethanol can proceed as a 1,4-nucleophilic addition, followed by successive opening of the pyrone ring and decarboxylation .

Industrial Production Methods

Industrial production methods for such complex compounds often involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of metal-catalyzed reactions and microwave-assisted synthesis can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield dihydro derivatives .

Scientific Research Applications

1-(3-Hydroxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Hydroxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for further research and development .

Properties

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-7-methyl-2-prop-2-enyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H17NO4/c1-3-9-22-18(13-5-4-6-14(23)11-13)17-19(24)15-10-12(2)7-8-16(15)26-20(17)21(22)25/h3-8,10-11,18,23H,1,9H2,2H3

InChI Key

WFKAPJAEIIERSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC=C)C4=CC(=CC=C4)O

Origin of Product

United States

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